molecular formula C20H13Cl2FN2O5S B11319702 2-Acetyl-4-chlorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

2-Acetyl-4-chlorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11319702
M. Wt: 483.3 g/mol
InChI Key: WELUTRBGHRLABR-UHFFFAOYSA-N
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Description

2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine core.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through a reaction with a sulfonyl chloride derivative.

    Chlorination and acetylation: The chlorination and acetylation steps are carried out using specific reagents to introduce the chlorine and acetyl groups at the desired positions on the phenyl ring.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can be compared with other similar compounds, such as:

    4-ACETYL-2-CHLOROPYRIDINE: This compound has a similar structure but lacks the sulfonyl and fluorophenyl groups.

    2-AMINO-4-CHLOROPHENYL: This compound is structurally related but has different functional groups.

The uniqueness of 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H13Cl2FN2O5S

Molecular Weight

483.3 g/mol

IUPAC Name

(2-acetyl-4-chlorophenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C20H13Cl2FN2O5S/c1-11(26)14-8-13(21)6-7-17(14)30-19(27)18-15(22)9-24-20(25-18)31(28,29)10-12-4-2-3-5-16(12)23/h2-9H,10H2,1H3

InChI Key

WELUTRBGHRLABR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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